N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4): Characterization and Role as a Critical Pharmaceutical Impurity
N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4): Characterization and Role as a Critical Pharmaceutical Impurity
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the identification, tracking, and control of synthetic impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4), structurally characterized as a formamide derivative of a benzylated aniline, is predominantly recognized in the pharmaceutical industry as Bazedoxifene Impurity 2 [1][2].
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of postmenopausal osteoporosis[3]. During its multi-step synthesis, specific thermodynamic conditions and solvent interactions lead to the generation of trace byproducts. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic formation, and analytical quantification of N-(4-(Benzyloxy)phenyl)formamide, equipping drug development professionals with the foundational knowledge required for rigorous quality control (QC) and ICH Q3A(R2) compliance.
Physicochemical Profiling and Stability Kinetics
Understanding the intrinsic properties of N-(4-(Benzyloxy)phenyl)formamide is critical for developing effective extraction and chromatographic methods. The molecule features a lipophilic benzyl ether moiety coupled with a polar, hydrogen-bonding formamide group, giving it unique solubility and stability characteristics.
Quantitative Data Summary
| Property | Value / Description | Causality & Technical Notes |
| IUPAC Name | N-[4-(phenylmethoxy)phenyl]formamide | Defines the core structural connectivity. |
| CAS Registry Number | 479075-72-4 | Unique identifier for regulatory filing[4]. |
| Molecular Formula | C₁₄H₁₃NO₂ | Used for exact mass calculation in MS. |
| Molecular Weight | 227.26 g/mol | Yields a primary [M+H]⁺ ion at m/z 228.1. |
| Appearance | Brown to gray solid | Coloration indicates extended conjugation or trace oxidative degradation[5]. |
| Standard Purity | ≥ 96.0% (HPLC) | Minimum threshold for use as a reference standard[6]. |
| Storage Conditions | -20°C (Solid); -80°C (In solvent) | Prevents hydrolytic cleavage of the formamide bond[1]. |
| Atmosphere | Inert (Nitrogen/Argon) | Mitigates oxidative cleavage of the benzyl ether linkage[5]. |
Stability Causality: The compound must be stored at -20°C under an inert nitrogen atmosphere. The formamide group (-NH-CHO) is susceptible to slow hydrolysis when exposed to ambient atmospheric moisture, especially if trace acidic or basic catalysts are present. Furthermore, the electron-rich aromatic system and the benzylic position are vulnerable to auto-oxidation, which is why nitrogen purging is strictly required to maintain the structural integrity of the reference standard over its shelf life[1].
Mechanistic Role in Bazedoxifene Synthesis
Bazedoxifene acetate is synthesized via a complex assembly of an indole core, followed by alkylation with a hexamethylenimine derivative[3]. The emergence of N-(4-(Benzyloxy)phenyl)formamide (Impurity 2) is a direct consequence of the specific reagents and solvents utilized during these synthetic steps.
The Formation Mechanism
During the synthesis of the intermediate 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, aniline derivatives (such as 4-benzyloxyaniline) are often present as precursors or degradation products. A critical step in the Bazedoxifene pathway involves alkylation utilizing sodium hydride (NaH) in dimethylformamide (DMF) as a polar aprotic solvent[7].
Under strongly basic conditions (NaH) and thermal stress, DMF can undergo partial decomposition, releasing formate species or acting directly as a formylating agent. When residual 4-benzyloxyaniline reacts with these formylating species in the reaction matrix, it undergoes an unintended N-formylation, yielding N-(4-(Benzyloxy)phenyl)formamide[8]. If not rigorously purged during the crystallization of the indole intermediate, this impurity carries over into the final API batch.
Synthetic pathway of Bazedoxifene highlighting the emergence of Impurity 2 (CAS 479075-72-4).
Analytical Methodology: HPLC-MS/MS Profiling
To ensure the final Bazedoxifene API meets pharmacopeial standards, Impurity 2 must be quantified down to parts-per-million (ppm) levels. The following protocol outlines a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.
Step-by-Step Protocol
Step 1: Sample and Standard Preparation
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API Sample: Accurately weigh 10.0 mg of Bazedoxifene API and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to achieve a 1.0 mg/mL concentration. Causality: This specific solvent ratio ensures complete dissolution of the lipophilic API while maintaining compatibility with the reverse-phase mobile phase.
-
Reference Standard: Prepare a 10 µg/mL stock solution of N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4) in the same diluent[6].
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B. Flow rate: 1.0 mL/min.
-
Causality: Formic acid serves a dual purpose. It suppresses the ionization of residual silanols on the C18 stationary phase (preventing peak tailing) and provides an abundant source of protons to facilitate the formation of the [M+H]⁺ ion in the MS source.
Step 3: Detection and Quantification
-
UV Detection: Set the Photodiode Array (PDA) to 220 nm. Causality: The conjugated aromatic system and the formamide carbonyl exhibit strong π-π* and n-π* transitions at this wavelength, maximizing the signal-to-noise ratio.
-
MS Detection: Electrospray Ionization in positive mode (ESI+). Monitor the specific mass-to-charge ratio (m/z) of 228.1 corresponding to the protonated Impurity 2 [M+H]⁺.
Step 4: System Validation (Self-Validating Criteria)
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Inject a resolution mixture containing both the API and Impurity 2. The run is only considered valid if the chromatographic resolution (
) between Bazedoxifene and Impurity 2 is strictly > 2.0 . This ensures baseline separation and prevents isobaric interference during integration.
Step-by-step analytical workflow for the detection and quantification of Impurity 2.
Toxicological Profile and EHS Guidelines
Handling N-(4-(Benzyloxy)phenyl)formamide requires strict adherence to Environmental, Health, and Safety (EHS) protocols due to its specific hazard classifications[4]:
-
H302 (Harmful if swallowed): The compound can undergo enzymatic hydrolysis in the gastric environment, releasing the parent aniline derivative, which is a known hemotoxicant.
-
H315 / H319 (Skin and Serious Eye Irritation): Causality: The formamide moiety acts as a strong hydrogen bond donor and acceptor, allowing it to interact aggressively with the aqueous mucous membranes of the eyes. Simultaneously, the lipophilic benzyloxy tail enhances permeation through the stratum corneum of the skin, leading to localized inflammatory responses.
-
H335 (May cause respiratory irritation): Aerosolized dust from the solid powder can irritate the respiratory tract.
Handling Protocol: All weighing and transfer operations must be conducted within a Class II biological safety cabinet or a dedicated powder-weighing isolator. Personnel must utilize nitrile gloves, protective eyewear, and a P3 particulate respirator[1].
Conclusion
N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4) is a critical synthetic impurity whose monitoring is indispensable in the production of Bazedoxifene. Arising primarily from inadvertent formylation reactions driven by solvent degradation (DMF) during the alkylation phase, its presence must be tightly controlled. By leveraging the validated LC-MS/MS methodologies and understanding the underlying chemical causality of its formation, pharmaceutical scientists can optimize synthetic routes, enhance API purity, and ensure stringent compliance with global regulatory frameworks.
References
-
National Center for Biotechnology Information (NCBI). "Bazedoxifene for the prevention of postmenopausal osteoporosis". PubMed Central (PMC). URL:[Link]
-
Veeprho. "Bazedoxifene Impurity 2 Reference Standards". Veeprho Pharmaceuticals. URL:[Link]
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